Cas no 89185-48-8 (2-phenylimidazo1,2-apyrimidin-3-amine)

2-phenylimidazo1,2-apyrimidin-3-amine 化学的及び物理的性質
名前と識別子
-
- Imidazo[1,2-a]pyrimidin-3-amine,2-phenyl-
- 2-Phenylimidazo[1,2-a]pyrimidin-3-amine
- 2-PHENYL-IMIDAZO[1,2-A]PYRIMIDIN-3-YLAMINE
- Imidazo[1,2-a]pyrimidin-3-amine, 2-phenyl-
- EN300-234241
- MLS003673564
- 89185-48-8
- Z1509403825
- G27655
- BBL101135
- STL554931
- AKOS005257197
- CHEMBL3187338
- 2-Phenyl-imidazo[1,2-a]pyrimidin-3-ylamine, AldrichCPR
- DTXSID20587702
- SCHEMBL15730060
- MFCD07021267
- F1967-0082
- SMR002353255
- 2-phenylimidazo1,2-apyrimidin-3-amine
-
- MDL: MFCD07021267
- インチ: 1S/C12H10N4/c13-11-10(9-5-2-1-3-6-9)15-12-14-7-4-8-16(11)12/h1-8H,13H2
- InChIKey: FOJZDMGNAKIZQC-UHFFFAOYSA-N
- SMILES: C12=NC(C3=CC=CC=C3)=C(N)N1C=CC=N2
計算された属性
- 精确分子量: 210.090546336g/mol
- 同位素质量: 210.090546336g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 16
- 回転可能化学結合数: 1
- 複雑さ: 239
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 56.2Ų
- XLogP3: 2.4
じっけんとくせい
- 密度みつど: 1.33
- Refractive Index: 1.721
- 酸度系数(pKa): 5.89±0.30(Predicted)
2-phenylimidazo1,2-apyrimidin-3-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM330601-100mg |
2-Phenylimidazo[1,2-a]pyrimidin-3-amine |
89185-48-8 | 95%+ | 100mg |
$*** | 2023-05-29 | |
Enamine | EN300-234241-1.0g |
2-phenylimidazo[1,2-a]pyrimidin-3-amine |
89185-48-8 | 95.0% | 1.0g |
$293.0 | 2025-02-20 | |
Enamine | EN300-234241-0.1g |
2-phenylimidazo[1,2-a]pyrimidin-3-amine |
89185-48-8 | 95.0% | 0.1g |
$102.0 | 2025-02-20 | |
Enamine | EN300-234241-0.5g |
2-phenylimidazo[1,2-a]pyrimidin-3-amine |
89185-48-8 | 95.0% | 0.5g |
$229.0 | 2025-02-20 | |
TRC | P322760-100mg |
2-phenylimidazo[1,2-a]pyrimidin-3-amine |
89185-48-8 | 100mg |
$ 95.00 | 2022-06-03 | ||
Chemenu | CM330601-100mg |
2-Phenylimidazo[1,2-a]pyrimidin-3-amine |
89185-48-8 | 95%+ | 100mg |
$290 | 2021-06-16 | |
Life Chemicals | F1967-0082-0.5g |
2-phenylimidazo[1,2-a]pyrimidin-3-amine |
89185-48-8 | 95%+ | 0.5g |
$205.0 | 2023-09-06 | |
Enamine | EN300-234241-0.25g |
2-phenylimidazo[1,2-a]pyrimidin-3-amine |
89185-48-8 | 95.0% | 0.25g |
$145.0 | 2025-02-20 | |
Matrix Scientific | 136405-2.500g |
2-Phenylimidazo[1,2-a]pyrimidin-3-amine, 95% |
89185-48-8 | 95% | 2.500g |
$762.00 | 2023-09-06 | |
Chemenu | CM330601-1g |
2-Phenylimidazo[1,2-a]pyrimidin-3-amine |
89185-48-8 | 95%+ | 1g |
$*** | 2023-05-29 |
2-phenylimidazo1,2-apyrimidin-3-amine 関連文献
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Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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3. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
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6. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
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Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
2-phenylimidazo1,2-apyrimidin-3-amineに関する追加情報
Introduction to 2-phenylimidazo[1,2-apyrimidin-3-amine (CAS No. 89185-48-8) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry
2-phenylimidazo[1,2-apyrimidin-3-amine (CAS No. 89185-48-8) is a heterocyclic organic compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry due to its unique structural properties and potential biological activities. This compound belongs to the imidazo[1,2-apyrimidine] scaffold, which is a privileged structure known for its broad spectrum of biological functions, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The presence of a phenyl group at the 2-position of the imidazo[1,2-apyrimidine core enhances its pharmacological profile by influencing its solubility, bioavailability, and interactions with biological targets.
The imidazo[1,2-apyrimidin-3-amine moiety itself is a versatile pharmacophore that has been extensively studied for its ability to modulate various cellular pathways. Recent advances in drug discovery have highlighted the importance of this scaffold in developing novel therapeutic agents. For instance, derivatives of imidazo[1,2-apyrimidines] have been investigated for their potential in inhibiting kinases and other enzymes involved in cancer progression. The amine group at the 3-position provides a site for further functionalization, allowing chemists to tailor the compound’s properties for specific applications.
One of the most compelling aspects of CAS No. 89185-48-8 is its role as a key intermediate in synthesizing more complex molecules with enhanced biological activity. Researchers have leveraged this compound to develop inhibitors targeting specific disease pathways. For example, studies have demonstrated that certain derivatives of 2-phenylimidazo[1,2-apyrimidin-3-amine can selectively inhibit Janus kinases (JAKs), which are implicated in autoimmune diseases and inflammation. The phenyl ring contributes to favorable interactions with the JAK active site, making this compound a promising candidate for further development.
In addition to its applications in oncology, CAS No. 89185-48-8 has shown promise in antiviral research. The imidazo[1,2-apyrimidine] scaffold is known to disrupt viral replication cycles by interfering with essential viral enzymes or host-viral interactions. Recent studies have explored the potential of this compound in combating RNA viruses, including those responsible for chronic infections. The phenyl substituent enhances binding affinity by optimizing steric and electronic interactions with viral proteins, thereby improving therapeutic efficacy.
The synthesis of 2-phenylimidazo[1,2-apyrimidin-3-amine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriate precursors followed by functional group transformations such as amination. Advances in catalytic methods have enabled more efficient and sustainable synthesis of this compound, reducing waste and improving scalability for industrial applications.
From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the binding mode of CAS No. 89185-48-8 with biological targets. These studies reveal that the phenyl ring and amine group are critical for productive interactions with receptors or enzymes. By integrating experimental data with computational predictions, researchers can refine molecular structures to maximize potency while minimizing off-target effects.
The pharmacokinetic properties of 2-phenylimidazo[1,2-apyrimidin-3-amine are another area of active investigation. Factors such as solubility, metabolic stability, and distribution play a crucial role in determining its clinical utility. Modifications to the phenyl ring or amine group can significantly influence these properties. For instance, introducing fluorine atoms into the phenyl moiety has been shown to enhance metabolic stability while preserving biological activity.
Recent preclinical studies have highlighted the therapeutic potential of derivatives of CAS No. 89185-48-8 in treating neurological disorders. The ability of imidazo[1,2-apyrimidine] derivatives to cross the blood-brain barrier makes them attractive candidates for central nervous system (CNS) drug development. Researchers are exploring their efficacy in models of neurodegenerative diseases such as Alzheimer’s and Parkinson’s by targeting specific pathological mechanisms.
The versatility of imidazo[1,2-apyrimidinylamine structures extends beyond pharmaceutical applications into agrochemicals and materials science. Functionalized derivatives have been investigated for their potential as growth regulators or pesticides due to their ability to interact with biological pathways in pests or plants without harming non-target organisms.
In conclusion,CAS No 89185–48–8 represents a valuable building block for developing novel therapeutic agents with diverse biological activities. Its unique structural features make it particularly suitable for targeting diseases such as cancer、inflammation、and viral infections。Ongoing research continues to uncover new applications,optimize synthetic methodologies,and improve pharmacological profiles,ensuring that this compound remains at forefrontof medicinal chemistry innovation。
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